molecular formula C7H14FNO2 B13079401 1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol

1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol

Cat. No.: B13079401
M. Wt: 163.19 g/mol
InChI Key: REICPGLDWXTZOL-UHFFFAOYSA-N
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Description

1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclobutoxy group, an amino group, and a fluorine atom, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol is unique due to the presence of the cyclobutoxy group and the fluorine atom, which confer distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

1-(3-aminocyclobutyl)oxy-3-fluoropropan-2-ol

InChI

InChI=1S/C7H14FNO2/c8-3-6(10)4-11-7-1-5(9)2-7/h5-7,10H,1-4,9H2

InChI Key

REICPGLDWXTZOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCC(CF)O)N

Origin of Product

United States

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